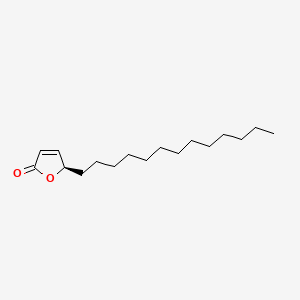![molecular formula C18H15Cl2N3S2 B12909267 2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine CAS No. 6299-26-9](/img/structure/B12909267.png)
2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with two 2-chlorobenzylthio groups at the 2 and 6 positions and an amine group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 2-chlorobenzylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atoms with the 2-chlorobenzylthio groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2-chlorobenzylthio groups.
Oxidation and Reduction: The sulfur atoms in the thio groups can be oxidized to sulfoxides or sulfones, and reduced back to thiols under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thio groups.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of 2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine involves its interaction with biological macromolecules. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It may also interact with proteins, inhibiting their function and leading to cell death. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyrimidine: A precursor in the synthesis of 2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine.
2-Chlorobenzylthiol: Another precursor used in the synthesis.
Thioxopyrimidines: Compounds with similar sulfur-containing functional groups.
Uniqueness
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine is unique due to the presence of two 2-chlorobenzylthio groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
6299-26-9 |
|---|---|
Fórmula molecular |
C18H15Cl2N3S2 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
2,6-bis[(2-chlorophenyl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15Cl2N3S2/c19-14-7-3-1-5-12(14)10-24-17-9-16(21)22-18(23-17)25-11-13-6-2-4-8-15(13)20/h1-9H,10-11H2,(H2,21,22,23) |
Clave InChI |
NJOXADDIDKCCON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=NC(=NC(=C2)N)SCC3=CC=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


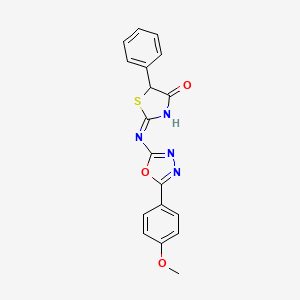
![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)




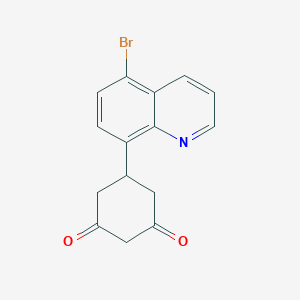
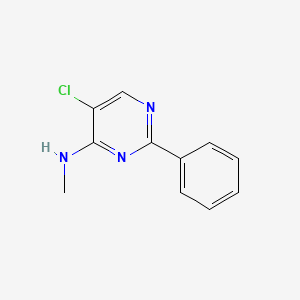
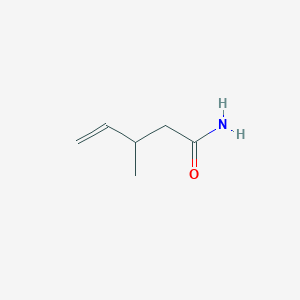
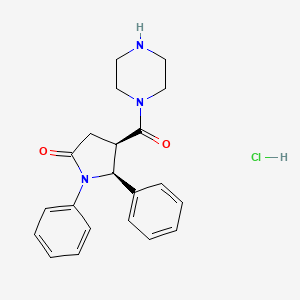
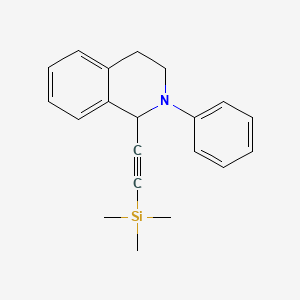

![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)
